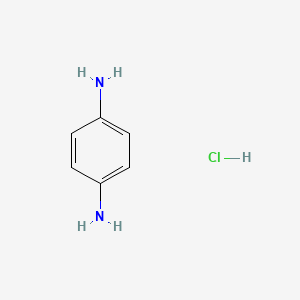

p-Phenylenediamine hydrochloride

CAS No.: 55972-71-9

Cat. No.: VC8469483

Molecular Formula: C6H9ClN2

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55972-71-9 |

|---|---|

| Molecular Formula | C6H9ClN2 |

| Molecular Weight | 144.60 g/mol |

| IUPAC Name | benzene-1,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H |

| Standard InChI Key | MCIURFJELJKSNV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)N.Cl |

| Canonical SMILES | C1=CC(=CC=C1N)N.Cl |

| Colorform | WHITE TO SLIGHTLY REDDISH CRYSTALS |

| Melting Point | greater than 392 °F (NTP, 1992) |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

p-Phenylenediamine hydrochloride (C₆H₈N₂·HCl) is a white to light purple crystalline solid derived from the protonation of p-phenylenediamine. Its IUPAC name is 1,4-diaminobenzene hydrochloride, with a molecular weight of 144.60 g/mol. The compound exhibits a monoclinic crystal structure and is hygroscopic, readily absorbing atmospheric moisture .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 136–140°C (decomposes) | |

| Solubility (Water) | 45 g/L (20°C) | |

| pKa (25°C) | 4.7 (amine group) | |

| Log P (Octanol-Water) | -0.47 | |

| Vapor Pressure (25°C) | 0.001 mmHg |

The hydrochloride form enhances stability compared to free PPD, which rapidly oxidizes to quinoneimines upon exposure to air or light .

Synthesis and Industrial Production

Advanced Methodologies

A patented approach involves the Hofmann degradation of terephthalic acid diamide (Figure 1):

-

Polyester Treatment: Polyesters of terephthalic acid react with anhydrous ammonia (≤15% H₂O) at 50–300°C and 1–300 atm .

-

Diamide Extraction: Glycol byproducts are removed via solvent extraction.

-

Hofmann Degradation: The diamide undergoes base-mediated cleavage to yield PPD hydrochloride with >90% purity .

This method reduces energy consumption by 40% compared to traditional routes and minimizes hazardous waste .

Toxicological Profile and Health Hazards

Acute Toxicity

Acute exposure induces methemoglobinemia (≥30% MetHb), characterized by cyanosis, dyspnea, and coma. Case studies report fatalities following ingestion of 5–10 g in adults .

Chronic and Subchronic Effects

| Endpoint | Study Findings | Source |

|---|---|---|

| Hepatotoxicity | ↑ ALT/AST (≥50 mg/kg/day, 90d) | |

| Nephrotoxicity | Tubular necrosis (≥25 mg/kg/day) | |

| Ocular Toxicity | Cataractogenesis (10 mg/kg/day) |

Rodent studies demonstrate dose-dependent increases in hepatic adenomas (≥100 ppm, 2-year feed), though human carcinogenicity remains unclassified .

| Agency | Limit (8h TWA) | Notes |

|---|---|---|

| OSHA | 0.1 mg/m³ | Skin designation |

| ACGIH | 0.05 mg/m³ | Sensitizer notation |

| EU REACH | 0.01% (cosmetics) | R43, R50/53 labeling |

Environmental Regulations

The U.S. EPA classifies PPD hydrochloride as Acute Toxicity Category 3 for aquatic organisms (EC₅₀: 2.5 mg/L, Daphnia magna) . Discharge limits of <0.1 ppm apply under the Clean Water Act .

Research Gaps and Future Directions

While current data robustly characterize acute toxicity, chronic low-dose effects (<1 mg/kg/day) remain understudied. The CIR Expert Panel emphasizes the need for:

-

Genotoxicity Clarification: Resolve conflicting Ames test results (mutagenic in TA98 ± S9; non-mutagenic in TA100) .

-

Endocrine Disruption Screening: Assess binding affinity to estrogen receptors (ERα/ERβ) via in vitro assays .

-

Ecotoxicokinetics: Quantify bioaccumulation factors in benthic organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume